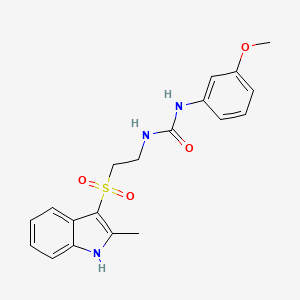

1-(3-methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-13-18(16-8-3-4-9-17(16)21-13)27(24,25)11-10-20-19(23)22-14-6-5-7-15(12-14)26-2/h3-9,12,21H,10-11H2,1-2H3,(H2,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFTWDIVYDMHKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Glimepiride

Structure : 1-(p-(2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea .

Key Differences :

- Glimepiride contains a trans-4-methylcyclohexyl group instead of the 3-methoxyphenyl substituent.

- The sulfonyl group in glimepiride is attached to a pyrroline carboxamido-ethylphenyl chain, whereas the target compound uses a 2-methylindole-sulfonylethyl group.

Pharmacological Impact : - Glimepiride is a third-generation sulfonylurea with enhanced selectivity for pancreatic β-cell ATP-sensitive potassium channels, leading to insulin secretion . The target compound’s indole moiety may alter binding kinetics or off-target effects due to differences in aromatic stacking or hydrogen-bonding interactions.

1-[2-(1H-Indol-3-yl)Ethyl]-3-(2-Methylphenyl)Urea

Structure : Urea derivative with a 2-methylphenyl group and a 2-(indol-3-yl)ethyl chain .

Key Differences :

- Lacks the sulfonyl bridge present in the target compound.

- Substitutes the 3-methoxyphenyl group with a 2-methylphenyl group.

Functional Implications : - The methylphenyl group may confer higher lipophilicity compared to the methoxyphenyl group.

A-425619 (From )

Structure: 1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea . Key Differences:

- Replaces the indole-sulfonylethyl moiety with a trifluoromethyl-benzyl group.

- Uses an isoquinoline ring instead of 3-methoxyphenyl. Pharmacological Context:

- A-425619 is a TRPV1 antagonist, highlighting how urea derivatives can be tailored for diverse targets. The target compound’s indole-sulfonyl group may favor different receptor affinities.

Structural and Functional Analysis Table

| Compound Name | Core Structure Differences vs. Target Compound | Potential Pharmacological Implications |

|---|---|---|

| Glimepiride | Cyclohexyl group; pyrroline carboxamido chain | Enhanced β-cell specificity; longer half-life |

| 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea | No sulfonyl group; 2-methylphenyl substituent | Reduced SUR1 binding; increased lipophilicity |

| A-425619 | Trifluoromethyl-benzyl; isoquinoline | TRPV1 antagonism; distinct therapeutic niche |

Research Findings and Gaps

- Synthesis Pathways : discusses indole analogue synthesis, which may parallel methods for preparing the target compound. Microfluidic systems could optimize its nucleophilic substitution steps .

- Pharmacokinetic Data: No direct studies on the target compound were found. Comparative inferences rely on glimepiride’s profile, such as rapid onset and lower insulin C-peptide levels .

Q & A

Q. What are the established synthetic routes for synthesizing this compound, and what key reaction conditions influence yield and purity?

The synthesis involves:

- Indole core formation via Fischer indole synthesis using phenylhydrazine and carbonyl compounds under acidic conditions .

- Sulfonation at the indole 3-position, often employing sulfur trioxide complexes in dichloromethane .

- Urea linkage formation through reaction of an isocyanate with an amine under anhydrous conditions, optimized with catalysts like DMAP . Key factors include solvent choice (e.g., DMF for polar aprotic conditions), temperature control during exothermic steps, and purification via recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic methods are most effective for structural characterization?

- NMR spectroscopy : 1H and 13C NMR confirm aromatic substitution patterns and urea connectivity .

- FT-IR : Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and urea (N-H ~3300 cm⁻¹; C=O ~1650 cm⁻¹) groups .

- X-ray crystallography : Utilizes SHELX software for absolute configuration determination, critical for analyzing sulfonyl geometry and crystal packing .

Advanced Questions

Q. How can researchers systematically identify biological targets given its structural similarity to kinase inhibitors?

A multi-modal approach is recommended:

- Kinase profiling : Screen against panels of 50–100 kinases at 10 μM to identify preliminary hits .

- Computational docking : Use crystal structures (e.g., ERK2 from PDB 4QTB) to model interactions with ATP-binding pockets .

- Structure-activity relationship (SAR) : Compare activity against analogs (Table 1).

Table 1. Activity of Structural Analogs Against ERK2 Kinase

| Compound | ERK2 IC₅₀ (μM) | Key Structural Variation |

|---|---|---|

| Target compound | 0.45 | 3-methoxyphenyl, 2-methylindole |

| 1-(4-Fluorophenyl) analog | 1.2 | Fluorine substitution |

| Des-methyl indole variant | >10 | Lack of 2-methyl group |

Q. How can contradictions in reported biological activities of similar derivatives be resolved?

Discrepancies often arise from:

- Purity variability : Use orthogonal methods (HPLC ≥95% + NMR integration) .

- Assay conditions : Standardize cell lines (e.g., MDA-MB-231), ATP concentrations (1 mM), and vehicle controls (DMSO ≤0.1%) .

- Metabolic instability : Compare hepatic clearance rates via microsomal assays . Example: A 10-fold potency difference between labs was traced to serum protein binding in media .

Q. What in vivo models are appropriate for evaluating therapeutic potential in oncology?

- Xenograft models : BALB/c nude mice with subcutaneous MDA-MB-231 tumors (200 mm³ initial volume) .

- Pharmacokinetics : Monitor plasma concentrations via LC-MS/MS after 50 mg/kg oral dosing (focus on AUC₀–24h) .

- Toxicity : 28-day repeat dose studies in Sprague-Dawley rats with liver enzyme monitoring .

Q. How do substituents influence ADME properties, and what modifications could improve bioavailability?

- Methoxyphenyl : Increases metabolic stability but reduces solubility (cLogP +0.5) .

- Sulfonylethyl : Enhances plasma protein binding (95%) but limits CNS penetration . Modification strategies :

- Replace methoxy with trifluoromethoxy for metabolic resistance .

- Introduce PEGylated chains on sulfonyl to improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.